3-((tert-Butoxycarbonyl)amino)isonicotinic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with peptide-related targets.
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be used in the protection of amino groups in peptide synthesis . This suggests that the compound may interact with its targets through the Boc group, potentially influencing the stability and reactivity of the amino group within the molecular structure.
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence pathways related to protein assembly and function .
Result of Action
Its potential role in peptide synthesis suggests it could influence protein structure and function, which could have downstream effects on cellular processes .
Action Environment
It’s known that factors such as temperature and ph can influence the stability and reactivity of the boc group .
Biochemical Analysis
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound protects the amino group, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in further reactions . Additionally, it may interact with other biomolecules like nucleotides and cofactors, facilitating the formation of peptide bonds and other biochemical transformations.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound ensures the correct assembly of peptides, which are crucial for various cellular functions. It influences cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate gene expression and cellular metabolism . The presence of this compound in cellular environments can enhance the efficiency of peptide synthesis, thereby impacting overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions . This mechanism allows for precise control over the timing and location of peptide bond formation. The compound may also interact with specific enzymes that facilitate the removal of the Boc group, ensuring that the amino group is available for subsequent biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under prolonged exposure to acidic or basic conditions . Over time, the removal of the Boc group can lead to the formation of free amino groups, which can participate in further biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At high doses, there may be toxic or adverse effects, such as cellular stress or disruption of normal cellular functions. Threshold effects have been observed, where the protective function of the Boc group is maintained up to a certain concentration, beyond which toxicity may occur.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases that facilitate the removal of the Boc group, allowing the free amino group to participate in metabolic reactions . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Amidation Reactions: It can participate in amidation reactions to form amides, especially in the presence of coupling reagents.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.
Reduction: Sodium borohydride in an appropriate solvent like ethanol.
Major Products
Free Amine: Obtained by deprotection of the Boc group.
Alcohols: Formed by reduction reactions.
Amides: Resulting from amidation reactions.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)isonicotinic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-4-iodoaniline
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
3-((tert-Butoxycarbonyl)amino)isonicotinic acid is unique due to its specific structure, which combines the Boc-protected amino group with the isonicotinic acid moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other Boc-protected compounds .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611363 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-65-8 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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